

Satratoxin H: A Technical Guide to Discovery, Isolation, and Analysis from Stachybotrys chartarum

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and analytical characterization of **Satratoxin H**, a potent macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum. This document details the experimental protocols for fungal culture, toxin extraction, purification, and analysis, along with quantitative data and a summary of its known mechanism of action.

Introduction: The Discovery and Significance of Satratoxin H

Stachybotrys chartarum, a black mold commonly found in water-damaged buildings, is the primary natural source of **Satratoxin H**. The discovery of this mycotoxin is intrinsically linked to outbreaks of stachybotryotoxicosis, a severe and sometimes fatal illness observed in livestock, particularly horses, that consumed contaminated feed. **Satratoxin H**, along with the closely related Satratoxin G, was later isolated and identified as a causative agent of this disease. These compounds belong to the trichothecene family of mycotoxins, known for their potent cytotoxicity and immunosuppressive effects. The presence of S. chartarum and its associated toxins in indoor environments has raised significant public health concerns, driving research into their detection and biological effects.



Satratoxin H is a macrocyclic trichothecene, a class of sesquiterpenoid mycotoxins characterized by a 12,13-epoxy ring which is crucial for its biological activity.[1] Unlike many other toxins, it does not require metabolic activation to exert its cytotoxic effects. Its lipophilic nature allows for easy absorption through inhalation, ingestion, and dermal contact.[2] The toxicity of **Satratoxin H** is estimated to be approximately five times that of the well-known T-2 toxin.[2]

Cultivation of Stachybotrys chartarum for Satratoxin H Production

The production of **Satratoxin H** by S. chartarum is highly dependent on the culture conditions, particularly the growth medium. Genotype S strains of S. chartarum are known to produce macrocyclic trichothecenes, including **Satratoxin H**.[3]

Recommended Culture Media

Studies have shown that media rich in cellulose and low in nitrogen can stimulate the production of satratoxins.[3] Potato Dextrose Agar (PDA) and cellulose-containing agar have been found to support high concentrations of macrocyclic trichothecenes.[4] Interestingly, the specific manufacturer of the PDA can significantly impact toxin yield, with some studies showing a more than 60-fold difference in satratoxin concentrations between cultures grown on PDA from different suppliers.[5][6] Malt Extract Agar (MEA) generally results in intermediate toxin production, while glucose-yeast-peptone-agar and Sabouraud-dextrose-agar lead to poor mycotoxin production.[4]

Incubation Conditions

Optimal growth and toxin production are typically achieved under the following conditions:

Temperature: 25 °C[4]

Light: In the dark[4]

Incubation Time: 15-21 days[7][8]

Isolation and Purification of Satratoxin H



The isolation of **Satratoxin H** from S. chartarum cultures involves a multi-step process of extraction and chromatographic purification.

Extraction

A common method for extracting satratoxins from fungal cultures is solvent extraction. A microscale extraction method has been described for this purpose.[7]

Protocol for Micro-scale Solvent Extraction:

- Three agar plugs (6 mm in diameter) are collected from a 15-day-old colony.[7]
- The agar plugs are placed in a 2 mL screw-top vial.[7]
- 1.0 mL of an extraction solvent mixture of ethyl acetate/dichloromethane/methanol (3:2:1, v/v/v) containing 1% formic acid is added to the vial.[7]
- The mixture is sonicated for 60 minutes to extract the mycotoxins.
- The resulting extract is then filtered and concentrated for further purification.

For larger scale extractions from materials like contaminated straw, methanol is often used as the initial extraction solvent.[9]

Purification

Following extraction, a series of chromatographic steps are employed to purify **Satratoxin H**.

Protocol for Chromatographic Purification:

- Solvent Partitioning: The crude extract is often partitioned with a nonpolar solvent like hexane to remove lipids and other nonpolar impurities.[9] 15 mL of the filtered extract is mixed with 15 mL of hexane and shaken.[10]
- Column Chromatography: The partially purified extract is then subjected to column chromatography. A key separation step can be performed using a PEI silica column.[7]



 High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using HPLC.[9] A reversed-phase C18 column is commonly used with a mobile phase gradient of acetonitrile and water.

Analytical Characterization of Satratoxin H

Accurate identification and quantification of **Satratoxin H** are critical for research and risk assessment. The primary analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

LC-MS/MS Analysis

LC-MS/MS provides high sensitivity and selectivity for the detection and quantification of **Satratoxin H** in complex matrices.

Typical LC-MS/MS Parameters:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.[11]
- Precursor Ion: For **Satratoxin H**, the ammonium adduct [M+NH₄]⁺ is often used as the precursor ion due to its higher abundance compared to the protonated molecule [M+H]⁺.[11]
- Product Ions: Multiple reaction monitoring (MRM) is used, tracking the fragmentation of the precursor ion into specific product ions for confirmation and quantification.
- Chromatography: A C18 or phenyl-hexyl reversed-phase column is typically used with a
 gradient of acetonitrile and water, often with additives like formic acid or ammonium formate
 to improve ionization.[12]

NMR Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation and characterization of **Satratoxin H**. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized.

Key NMR Experiments:

• ¹H NMR: Provides information about the proton environment in the molecule.



- 13C NMR: Provides information about the carbon skeleton.
- 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the complete structure of the molecule.

Detailed NMR data for **Satratoxin H** has been published, aiding in its identification and dereplication.[1]

Quantitative Data

The yield of **Satratoxin H** can vary significantly depending on the S. chartarum strain and the culture conditions. The following tables summarize representative quantitative data from published studies.

Culture Medium	S. chartarum Strain	Satratoxin H Concentration (µg/cm²)	Reference
Potato Dextrose Agar (PDA) - Supplier V	ATCC 34916	~10-15	[6][10]
Potato Dextrose Agar (PDA) - Supplier V	IBT 40293	~10-20	[6][10]
Potato Dextrose Agar (PDA) - Supplier V	DSM 114129	~5-10	[6][10]
Potato Dextrose Agar (PDA) - Supplier S	ATCC 34916	<1	[6][10]
Potato Dextrose Agar (PDA) - Supplier S	IBT 40293	<1	[6][10]
Potato Dextrose Agar (PDA) - Supplier S	DSM 114129	<1	[6][10]



Sample Type	Satratoxin H Concentration	Reference
Wall Swab 1	35 x 10 ⁴ (relative abundance)	[7]
Wall Swab 2	65 x 10 ⁴ (relative abundance)	[7]
Indoor Air (water-damaged building)	0.43 ng/m³	[13]

Mechanism of Action and Signaling Pathways

Satratoxin H exerts its toxicity primarily through the inhibition of protein synthesis.

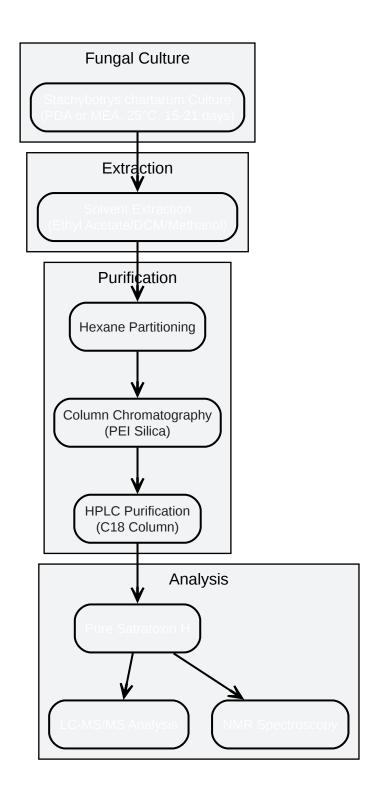
Key Mechanistic Steps:

- Ribosome Binding: Satratoxin H binds to the 60S subunit of the eukaryotic ribosome.[8][14]
- Inhibition of Protein Synthesis: This binding event inhibits the peptidyl transferase activity of the ribosome, thereby halting protein synthesis.
- Ribotoxic Stress Response: The stalled ribosomes trigger a cellular stress response known as the ribotoxic stress response.[4]
- MAPK Activation: This response leads to the activation of mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK.[3][4]
- Downstream Effects: Activation of these signaling pathways can lead to a variety of cellular responses, including inflammation, apoptosis (programmed cell death), and the generation of reactive oxygen species (ROS).[15][16] Apoptosis can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[17]

Visualizations

Experimental Workflow for Satratoxin H Isolation and Analysis



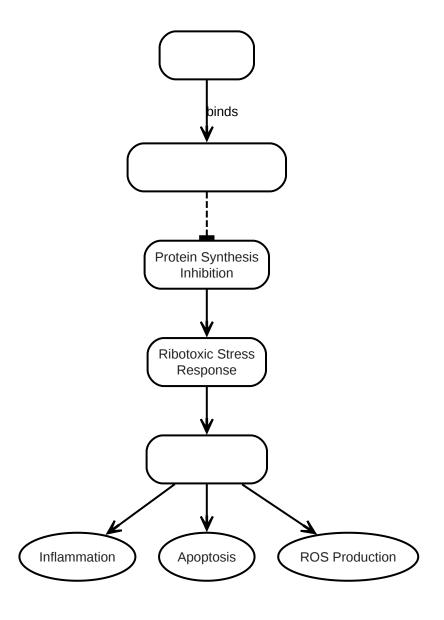


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Caption: Workflow for the isolation and analysis of **Satratoxin H**.

Satratoxin H-Induced Signaling Pathway





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Caption: Signaling pathway activated by Satratoxin H.

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References

Foundational & Exploratory





- 1. Reisolation and NMR characterization of the satratoxins G and H PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Satratoxin-H Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Satratoxin G from the Black Mold Stachybotrys chartarum Evokes Olfactory Sensory Neuron Loss and Inflammation in the Murine Nose and Brain PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. researchgate.net [researchgate.net]
- 7. Stachybotrys mycotoxins: from culture extracts to dust samples PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of Satratoxin G and H Is Tightly Linked to Sporulation in Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 13. lcms.cz [lcms.cz]
- 14. mdpi.com [mdpi.com]
- 15. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. academic.oup.com [academic.oup.com]
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